![molecular formula C11H12N2OS B1420304 4-[(4-甲氧基苯基)甲基]-1,3-噻唑-2-胺 CAS No. 91350-53-7](/img/structure/B1420304.png)
4-[(4-甲氧基苯基)甲基]-1,3-噻唑-2-胺
描述
4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
噻唑衍生物以其抗菌特性而闻名。 “4-[(4-甲氧基苯基)甲基]-1,3-噻唑-2-胺”的结构表明其具有作为抗菌剂的潜力,可用于开发新的抗生素来对抗耐药菌株 .
抗癌研究
噻唑环是许多抗癌药物的常见特征。 该化合物中甲氧基苯基基团的存在表明其可用于合成新型抗肿瘤药物,可能为癌症治疗提供新的途径 .
抗炎应用
已知噻唑具有抗炎作用。 可以探索该化合物在减轻炎症方面的功效,炎症是包括自身免疫性疾病在内的各种疾病的常见症状 .
神经保护作用
神经退行性疾病越来越受到关注,噻唑衍生物已显示出作为神经保护剂的希望。 对“4-[(4-甲氧基苯基)甲基]-1,3-噻唑-2-胺”的研究可能导致治疗阿尔茨海默病和帕金森氏病等疾病的新方法 .
抗病毒特性
鉴于对有效抗病毒药物的持续需求,噻唑部分的潜在抗病毒活性可以在“4-[(4-甲氧基苯基)甲基]-1,3-噻唑-2-胺”中得到利用,用于开发针对各种病毒感染的治疗方法 .
农业化学品
噻唑是合成杀菌剂和杀虫剂的关键中间体。 该化合物的结构特征可能有利于创造更有效、更环保的农业化学品 .
材料科学
在材料科学中,噻唑衍生物可用于创建有机半导体,因为它们具有导电性。 这可能导致电子设备和太阳能电池的进步 .
食品工业
噻唑也存在于食品添加剂和调味剂中,因为它们具有独特的风味和香气特性。 “4-[(4-甲氧基苯基)甲基]-1,3-噻唑-2-胺”可以对其在增强风味或作为食品防腐剂方面的潜在用途进行研究 .
作用机制
Target of Action
For instance, a compound with a similar structure, 4- [4- (4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol, has been reported to target the Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial in humans .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad spectrum of interactions with cellular targets, leading to diverse biochemical changes.
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as monoamine oxidase . This interaction is crucial as it affects the deamination of neurotransmitters like tyramine and tryptamine, thereby influencing neurotransmitter levels in the brain. Additionally, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
The effects of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . This compound can also alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to a decrease in the production of certain metabolites, affecting overall cellular function. Additionally, 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have also indicated that continuous exposure to 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and improving cognitive function . At high doses, it can exhibit toxic effects, including liver damage and neurotoxicity . These adverse effects are likely due to the compound’s ability to inhibit essential metabolic enzymes, leading to the accumulation of toxic metabolites.
Metabolic Pathways
4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, affecting the metabolism of neurotransmitters . Additionally, it can influence the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other drugs and endogenous compounds . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . This distribution pattern is crucial for its biological activity, as it determines the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is essential for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. In the mitochondria, it can affect energy production by inhibiting key metabolic enzymes, while in the nucleus, it can modulate gene expression by interacting with transcription factors .
属性
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)6-9-7-15-11(12)13-9/h2-5,7H,6H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAAWBARJAZCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)
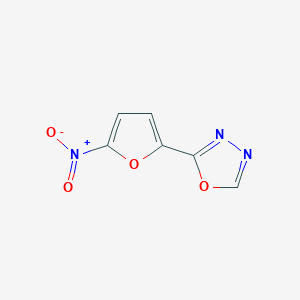
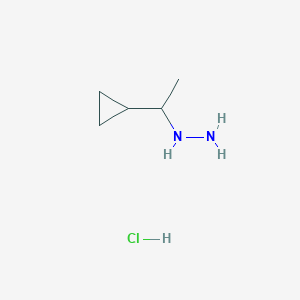
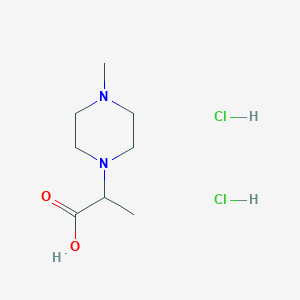


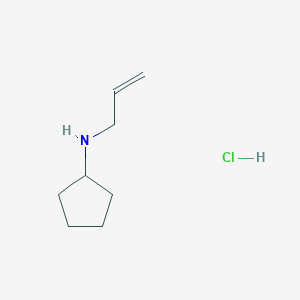
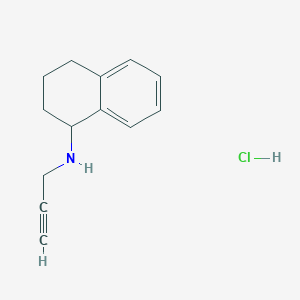

![2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B1420238.png)



![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)
